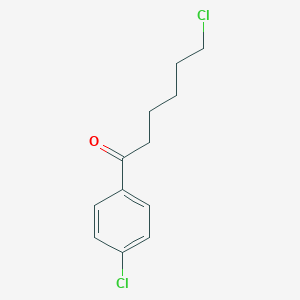

6-Chloro-1-(4-chlorophenyl)-1-oxohexane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 6-Chloro-1-(4-chlorophenyl)-1-oxohexane involves detailed organic synthesis methods, including cyclization reactions and specific conditions to achieve desired structures. While the direct synthesis of this compound is not explicitly detailed, related compounds involve intricate synthetic pathways, showcasing the complexity of synthesizing chlorinated organic molecules (Guo et al., 2015).

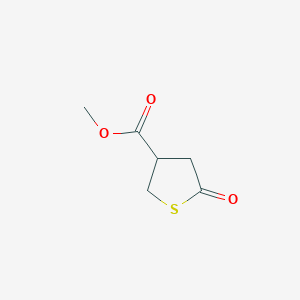

Molecular Structure Analysis

The molecular structure of compounds similar to 6-Chloro-1-(4-chlorophenyl)-1-oxohexane has been analyzed through crystallography and NMR spectroscopy. These studies reveal details about bond lengths, angles, and overall conformation, which are crucial for understanding the chemical behavior and reactivity of the molecule (Zheng et al., 2014).

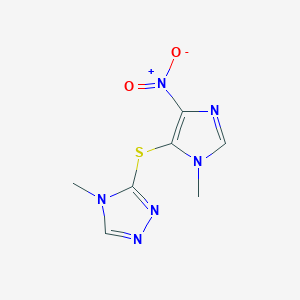

Chemical Reactions and Properties

The chemical reactivity of related chlorinated compounds includes their participation in various chemical reactions, such as electrophilic substitutions and formation of inclusion compounds. The presence of chlorine atoms significantly impacts the reactivity, allowing for specific interactions and transformations (Nassimbeni & Su, 2007).

Applications De Recherche Scientifique

Ion-Transfer Voltammetry

A study by Katano, Tatsumi, & Senda (2004) explored the use of 1,6-dichlorohexane in ion-transfer voltammetry at organic solvent/water interfaces. This research provides insights into the electrochemical behavior of various cations and anions, highlighting its potential in analytical chemistry applications.

Inclusion Compounds and Decomposition Kinetics

Research by Nassimbeni & Su (2007) focused on the inclusion of chlorophenols by certain compounds and examined their structures and kinetics of decomposition. This study is relevant for understanding the interactions and stability of chlorinated compounds in various environments.

Hydrogen Bonding in Anticonvulsants

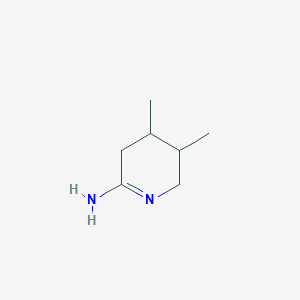

The study of hydrogen bonding in anticonvulsant enaminones by Kubicki, Bassyouni, & Codding (2000) provides valuable information on the structural aspects of certain pharmaceutical compounds, which could be relevant for drug design and development.

Photolysis Studies

Research by Guizzardi et al. (2001) investigated the generation and reactivity of 4-aminophenyl cation through photolysis, offering insights into photochemical processes and potential applications in photodynamic therapy or photo-initiated chemical synthesis.

Synthesis and Polymerization

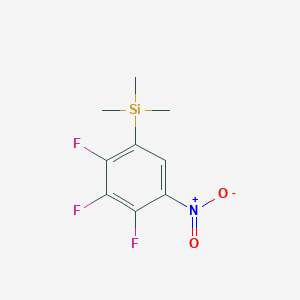

A study by Andrianov et al. (1971) on the synthesis and polymerization of certain silacyclohexanes, including chlorophenyl derivatives, contributes to our understanding of novel materials and their potential uses in polymer chemistry.

Propriétés

IUPAC Name |

6-chloro-1-(4-chlorophenyl)hexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2O/c13-9-3-1-2-4-12(15)10-5-7-11(14)8-6-10/h5-8H,1-4,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENOQTJUTYTSEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCCl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622008 |

Source

|

| Record name | 6-Chloro-1-(4-chlorophenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-1-(4-chlorophenyl)-1-oxohexane | |

CAS RN |

188851-40-3 |

Source

|

| Record name | 6-Chloro-1-(4-chlorophenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,5S,6R)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B70803.png)

![2-(2-Aminobenzo[d]thiazol-4-yl)ethanol](/img/structure/B70805.png)

![2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl-[2-[6-oxo-2-(phenylmethoxycarbonylamino)-3H-purin-9-yl]acetyl]amino]acetic acid](/img/structure/B70807.png)

![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-(9CI)](/img/structure/B70809.png)